2-(3-methylphenyl)benzoic Acid
Overview
Description
Synthesis Analysis
The synthesis of benzoic acid derivatives, including 2-(3-methylphenyl)benzoic acid, involves a variety of chemical reactions, such as condensation reactions, functional group transformations, and carbon-carbon coupling reactions. For example, the synthesis of certain azo-benzoic acids through reactions involving aryldiazenyl phenyl compounds showcases the diversity of methods available for synthesizing complex benzoic acid derivatives (Baul, Das, Chandra, Mitra, & Pyke, 2009).
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives, including 2-(3-methylphenyl)benzoic acid, has been extensively studied using various spectroscopic techniques and theoretical calculations. These studies provide insights into the geometry, electronic structure, and intramolecular interactions of these molecules. For instance, research on the molecular and electronic structure of related compounds using density functional theory (DFT) reveals the effects of different substituents on the overall structure (Hameed, Jalbout, & Trzaskowski, 2007).
Chemical Reactions and Properties
Benzoic acid derivatives participate in a wide range of chemical reactions, reflecting their reactive functional groups and versatile chemistry. These reactions include esterification, nucleophilic substitution, and complexation with metals, leading to a variety of compounds with potential applications in materials science and catalysis (Singh, Singh, & Singh, 2014).
Physical Properties Analysis
The physical properties of 2-(3-methylphenyl)benzoic acid, such as melting point, boiling point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and applications. X-ray diffraction studies, for example, have been used to elucidate the crystal structures of benzoic acid derivatives, revealing the influence of substituents on the packing and stability of the crystalline phases (Mague, Hua, & Li, 1998).
Chemical Properties Analysis
The chemical properties of 2-(3-methylphenyl)benzoic acid, including acidity, reactivity towards different reagents, and the ability to form derivatives and complexes, are of significant interest. Studies on the reactivity and interaction of benzoic acid derivatives with metals and other organic compounds provide valuable information on their potential uses in synthesis, catalysis, and materials science (Asegbeloyin, Izuogu, Oyeka, Okpareke, & Ibezim, 2019).
Scientific Research Applications
Food and Cosmetic Industries : Benzoic acid derivatives, including 2-(3-methylphenyl)benzoic Acid, are extensively used as preservatives and flavoring agents in foods, cosmetics, hygiene, and pharmaceutical products. These compounds are of significant interest due to their high human exposure and potential public health implications (del Olmo, Calzada, & Nuñez, 2017).
Electronic Applications : Polyaniline doped with benzoic acid and its derivatives, including 2-(3-methylphenyl)benzoic Acid, demonstrates high conductivity. This property makes it a promising material for high-power electronic applications (Amarnath & Palaniappan, 2005).
Pharmaceutical Research : Benzoic acid derivatives are being explored for their potential in improving male reproductive health. Research has led to the design of new fragrance chemicals that do not form benzoic acid metabolites, potentially reducing risks associated with these compounds (Laue et al., 2017).
Agriculture : In agriculture, benzoic acid derivatives, including 2-(3-methylphenyl)benzoic Acid, have been found to induce multiple stress tolerance in plants like beans and tomatoes, suggesting a potential role in crop protection and enhancement (Senaratna et al., 2004).
Anti-Inflammatory Properties : Certain derivatives of benzoic acid, including 2-(3-methylphenyl)benzoic Acid, have shown anti-inflammatory properties. These compounds have been isolated from natural sources like Ilex kaushue leaves, indicating their potential use in medicinal applications (Kakumu et al., 2021).
Antimicrobial and Molluscicidal Activity : Benzoic acid derivatives from sources like Piper aduncum leaves have been found to possess antimicrobial and molluscicidal activities, suggesting their use in pest control and medical applications (Orjala et al., 1993).
Cancer Research : The study of benzoic acid derivatives' dimerizations and dissociations, including those of 2-(3-methylphenyl)benzoic Acid, offers insights into their potential as antineoplastic agents (Sainsbury, 1975).
Molecular Structure and Drug Design : The shifting of methyl groups in benzoic acid derivatives, such as 2-(3-methylphenyl)benzoic Acid, influences bioactivity predictions in drug design, particularly in the development of Endothelin B receptor antagonists (Dinesh, 2013).
properties
IUPAC Name |
2-(3-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISTUEPTMQFDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401899 | |
Record name | 2-(3-methylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)benzoic Acid | |
CAS RN |
107412-71-5 | |
Record name | 2-(3-methylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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